Rotigotine Sulfate

Descripción general

Descripción

Rotigotine sulfate is a non-ergoline dopamine receptor agonist with activity across D1–D5 receptors, primarily used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Its chemical formula is C₁₉H₂₅NO₄S₂ (molecular weight: 395.5361), and it is administered via a transdermal patch to ensure stable plasma concentrations over 24 hours . The compound’s metabolism involves conjugation (sulfation and glucuronidation) and N-dealkylation, with sulfate conjugates being predominant metabolites in humans .

Key pharmacological attributes include:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rotigotine Sulfate involves the reductive amination of an amine with 2-thienylacetic acid-sodium boron hydride complex . The process uses hydrobromide as an intermediate and avoids the use of dangerous reactants, making it advantageous for industrial production . The reaction conditions are carefully controlled to ensure high enantiomeric purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates and the final reductive amination . The production methods are designed to maximize yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Rotigotine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its stability and efficacy as a pharmaceutical compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is commonly used for reductive amination.

Substitution: Various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the desired this compound and its various intermediates . The purity and stability of these products are crucial for their pharmaceutical applications .

Aplicaciones Científicas De Investigación

Rotigotine Sulfate has a wide range of scientific research applications:

Mecanismo De Acción

Rotigotine Sulfate works by activating dopamine receptors in the brain, mimicking the effects of the neurotransmitter dopamine . It binds to all five dopamine receptor subtypes (D1-D5) but has the highest affinity for the D3 receptor . Additionally, it acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This multi-receptor activity contributes to its therapeutic effects in treating Parkinson’s disease and Restless Legs Syndrome .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Rotigotine Hydrochloride vs. Rotigotine Sulfate

| Parameter | This compound | Rotigotine Hydrochloride |

|---|---|---|

| Chemical Formula | C₁₉H₂₅NO₄S₂ | C₁₉H₂₅N₀₃S·HCl |

| Molecular Weight | 395.54 g/mol | 351.93 g/mol |

| Solubility | Enhanced solubility due to sulfate moiety | Higher polarity due to hydrochloride salt |

| Metabolites | Predominantly sulfate conjugates | Similar conjugation pathways |

| Clinical Use | Transdermal patch | Not commonly used clinically |

Key Insight : The sulfate form is optimized for transdermal delivery, while the hydrochloride form is a reference standard in pharmacopeial testing .

Pharmacokinetic and Efficacy Comparisons

Pharmacokinetics in Ethnic Populations

| Parameter | Japanese Subjects | Caucasian Subjects |

|---|---|---|

| Plasma Half-Life | ~18 hours | ~12 hours |

| Dose Adjustment | Weight-corrected dosing | Standard dosing |

| Renal Excretion | 71% (unchanged) | Comparable |

Efficacy in Parkinson’s Disease

| Outcome | Rotigotine + Levodopa | Placebo + Levodopa |

|---|---|---|

| Mean "Off" Time (24h) | 16.1% | 20.9% (P<0.0001) |

| Anxiety Symptom Improvement | Significant (P<0.05) | No significant effect |

| Bladder Function (Rats) | Reduced voiding pressure | No effect |

Key Findings :

- Rotigotine reduces "off" time by 4.8% absolute compared to placebo, with consistent efficacy across daytime periods .

- D1/D5 receptor activation improves overactive bladder symptoms in PD models .

- Low doses (≤8 mg/24h) improve motor symptoms but may lack efficacy for depression/apathy .

Metabolite Profile and Functional Implications

| Metabolite | Activity | Excretion Pathway |

|---|---|---|

| Sulfate Conjugates | Likely inactive | Urine (71%) |

| Glucuronide Conjugates | Inactive | Urine/Fecal |

| N-Despropyl Rotigotine | Partial D2/D3 activity | Hepatic clearance |

Insight : Sulfation is the primary inactivation pathway, necessitating continuous transdermal delivery to maintain therapeutic levels .

Actividad Biológica

Rotigotine sulfate is a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article delves into its biological activity, pharmacokinetics, metabolism, and clinical efficacy, supported by data tables and relevant case studies.

Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Its mechanism of action is believed to involve stimulation of dopamine receptors in the caudate-putamen region of the brain, which is critical for motor control. Although its precise mechanism remains unclear, it is thought to enhance dopaminergic activity in patients with PD and RLS .

Pharmacokinetics

Rotigotine is administered via a transdermal patch that provides continuous drug delivery over 24 hours. The pharmacokinetic profile shows:

- Bioavailability : Approximately 37% of the applied dose is systemically absorbed after 24 hours .

- Half-life : The terminal elimination half-life of unconjugated rotigotine is about 5.4 hours, while conjugated rotigotine has a half-life of approximately 10 hours .

- Metabolism : Rotigotine undergoes extensive metabolism primarily through conjugation (sulfation and glucuronidation), leading to inactive metabolites predominantly excreted in urine (71%) and feces (23%) .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 37% |

| Terminal Half-life (unconjugated) | 5.4 hours |

| Terminal Half-life (conjugated) | ~10 hours |

| Major Route of Excretion | Urine (71%), Feces (23%) |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of rotigotine in both early and advanced stages of PD, as well as in moderate to severe RLS. Randomized placebo-controlled trials have shown significant improvements in motor symptoms and overall quality of life.

Case Studies

- Parkinson's Disease : A study involving patients with advanced PD found that rotigotine significantly reduced "off" time compared to placebo, improving motor function and daily activities .

- Restless Legs Syndrome : In another trial, patients receiving rotigotine reported substantial relief from RLS symptoms, with a notable decrease in the severity and frequency of leg discomfort .

Safety and Tolerability

Rotigotine is generally well-tolerated, with common side effects including nausea, dizziness, and application site reactions. Importantly, no significant drug-drug interactions have been observed with typical concomitant medications .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the pharmacological profile of Rotigotine Sulfate in preclinical studies?

- Answer: Preclinical characterization should include receptor-binding assays to assess dopamine receptor affinity (D1-D5), pharmacokinetic studies (e.g., transdermal absorption rates), and dose-response analyses. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying plasma concentrations . Stability studies under varying pH and temperature conditions are critical to establish shelf-life parameters .

Q. How can researchers design stability studies to evaluate this compound under different storage conditions?

- Answer: Stability testing should follow ICH guidelines, using accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) conditions. Analytical methods like HPLC or LC-MS/MS should quantify degradation products (e.g., oxidation byproducts). Include photostability testing to assess light sensitivity, as Rotigotine’s thiophene ring may degrade under UV exposure .

Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

- Answer: LC-MS/MS is preferred for its sensitivity and specificity in detecting Rotigotine in plasma or cerebrospinal fluid. Method validation must include parameters like linearity (1–50 ng/mL), recovery rates (>85%), and matrix effect evaluation. Cross-validate with ELISA for consistency in large cohort studies .

Q. How should the PICOT framework be applied to formulate clinical research questions on this compound’s efficacy?

- Answer: Define Population (e.g., Parkinson’s disease patients with motor fluctuations), Intervention (Rotigotine transdermal patch), Comparison (placebo or levodopa), Outcome (reduction in “OFF” time), and Timeframe (12-week trial). This ensures alignment with regulatory trial designs, as seen in the RECOVER and CLEOPATRA-PD studies .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound in combination therapies (e.g., with apomorphine infusion)?

- Answer: Use a randomized crossover design with washout periods to mitigate carryover effects. Stratify patients by disease severity and prior treatment history. Monitor tolerability via diaries tracking adverse events (e.g., skin reactions, dyskinesia). The GLORIA study demonstrated that combining Rotigotine with apomorphine requires dose titration to avoid additive side effects .

Q. How can researchers resolve contradictions in tolerability data between open-label and double-blind studies of this compound?

- Answer: Conduct meta-analyses adjusting for confounding variables (e.g., baseline dopamine agonist use). Use propensity score matching to balance cohorts. In the RECOVER trial, post-hoc analyses revealed that skin reactions were underreported in open-label phases due to unblinded investigators, highlighting the need for rigorous adverse event documentation .

Q. What statistical methods are appropriate for analyzing 24-hour efficacy profiles of this compound in motor and non-motor symptom management?

- Answer: Time-series analysis (e.g., autoregressive integrated moving average) can model hourly fluctuations in “ON/OFF” states. For non-motor outcomes (e.g., sleep quality), use mixed-effects models to account for repeated measures. The pooled analysis of phase 3 trials employed t-tests stratified by 6-hour intervals to identify diurnal patterns .

Q. How should missing data be handled in longitudinal studies assessing this compound’s long-term safety?

- Answer: Implement multiple imputation with chained equations (MICE) for missing diary entries or dropout data. Sensitivity analyses (e.g., worst-case scenarios) should validate findings. The DUOGLOBE study used likelihood-based mixed models for missing at random (MAR) assumptions, ensuring robustness in 12-month follow-up data .

Q. What ethical and methodological challenges arise in designing open-label extension studies for this compound?

- Answer: Address selection bias by including all initial trial participants, regardless of prior response. Use historical controls to contextualize long-term efficacy. The PREFER trial highlighted attrition bias, necessitating intention-to-treat (ITT) analysis and frequent interim assessments to monitor impulse control disorders .

Q. How can researchers leverage real-world evidence (RWE) to validate RCT findings on this compound’s impact on nocturnal symptoms?

- Answer: Use propensity-matched cohorts from electronic health records (EHRs) to compare Rotigotine users vs. non-users. Apply inverse probability weighting to adjust for confounding. The UK Parkinson’s Audit demonstrated RWE’s utility in confirming RCT results on sleep improvement, though emphasized stricter inclusion criteria to mirror trial populations .

Propiedades

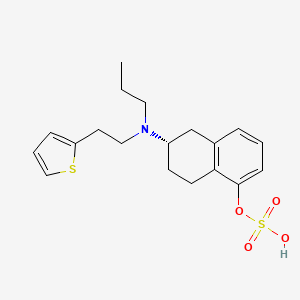

IUPAC Name |

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKVWIAVWPRBTQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858384 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128478-69-3 | |

| Record name | Rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.